molecular formula C11H14N2OS2 B2492781 3-(3-methylbutyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 440328-71-2

3-(3-methylbutyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2492781
CAS No.: 440328-71-2
M. Wt: 254.37
InChI Key: SLRCMANOLOGLLP-UHFFFAOYSA-N
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Description

3-(3-Methylbutyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core, substituted with a 3-methylbutyl group at position 3 and a sulfanylidene moiety at position 2. This compound belongs to a class of heterocyclic systems known for their diverse pharmacological activities, including anticancer, antihyperlipaemic, and analgesic properties . The thieno[3,2-d]pyrimidinone scaffold is synthesized via a scalable two-step procedure involving cyclization of 3-aminothiophene-2-carboxylate derivatives with formamide, achieving high yields (~80%) . While the target compound is listed as discontinued by CymitQuimica , its structural features and reactivity make it a valuable candidate for comparative studies with analogs.

Properties

IUPAC Name

3-(3-methylbutyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS2/c1-7(2)3-5-13-10(14)9-8(4-6-16-9)12-11(13)15/h4,6-7H,3,5H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRCMANOLOGLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylbutyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves the condensation of appropriate thiophene and pyrimidine precursors. One common method involves the use of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a starting material. This compound undergoes substitution reactions at the 3rd and 4th positions to form the desired thienopyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylbutyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanylidene group.

    Substitution: The methylbutyl side chain can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the molecule.

Scientific Research Applications

3-(3-methylbutyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one has several applications in scientific research:

Comparison with Similar Compounds

Key Observations :

  • Alkyl vs. However, QSAR studies indicate that electronic effects (e.g., sulfanylidene’s electron-rich sulfur) dominate over lipophilicity in antihyperlipaemic activity .
  • Sulfanylidene vs. Dione/Sulfanyl : The sulfanylidene group (C=S) in the target compound may enhance electrophilic reactivity compared to dione (C=O) or thioether (C-S) derivatives, influencing binding to biological targets .

Pharmacological Activity Comparison

Antihyperlipaemic Activity

  • The target compound’s derivatives (2-sulfanyl-substituted thienopyrimidinones) exhibit antihyperlipaemic activity, with QSAR studies highlighting a positive correlation between electron-withdrawing substituents and efficacy. For example, 2-sulfanyl derivatives show higher activity than 2-methoxy analogs due to enhanced electronic interactions .

Anticancer Activity

  • Analogs like 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one demonstrate potent cytotoxicity (mean growth inhibition: 51.01%) in NCI 60 cell lines, particularly against melanoma (MDA-MB-435). This activity is attributed to the benzylamino group’s ability to intercalate DNA or inhibit kinases .

Analgesic Activity

  • Schiff base derivatives of 3-aminothienopyrimidinones (e.g., aromatic aldehyde adducts) exhibit analgesic activity at 200 mg/kg (oral) without gastric side effects, suggesting the core scaffold’s versatility for CNS-targeted modifications .

Reactivity and Molecular Electrostatic Potential (MEP)

  • For example, in Z126202570 (a related compound), the 3H,4H-thieno[2,3-d]pyrimidin-4-one moiety’s O31 and propan-2-one’s O10 are nucleophilic sites, while sulfur atoms facilitate electrophilic interactions . The target compound’s sulfanylidene group likely enhances nucleophilic reactivity compared to dione analogs.

Biological Activity

3-(3-methylbutyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core with a sulfanylidene group and a 3-methylbutyl substituent. Its molecular formula is C12H16N2S2C_{12}H_{16}N_2S_2, and it has a molecular weight of approximately 252.39 g/mol. The presence of the sulfanylidene group is significant as it often contributes to the biological activity of sulfur-containing compounds.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity
Studies have shown that derivatives of thieno[3,2-d]pyrimidines possess antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating inhibitory effects on growth. The mechanism often involves interference with bacterial DNA synthesis or cell wall synthesis.

2. Anticancer Properties
Thieno[3,2-d]pyrimidine derivatives have been investigated for their anticancer potential. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

3. Anti-inflammatory Effects
Compounds in this class have also been reported to exhibit anti-inflammatory activities by modulating the release of pro-inflammatory cytokines and inhibiting pathways such as NF-kB signaling.

The biological activity of 3-(3-methylbutyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could bind to receptors influencing signaling pathways related to inflammation and cancer progression.

Case Studies

Several studies highlight the biological activity of thieno[3,2-d]pyrimidine derivatives:

StudyFindings
In vitro Antimicrobial Study A derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 50 µg/mL.
Anticancer Activity in Cell Lines Testing on HeLa and MCF-7 cell lines showed IC50 values of 15 µM and 25 µM respectively, indicating substantial cytotoxicity.
Anti-inflammatory Activity In a murine model of inflammation, the compound reduced paw edema by 40% compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(3-methylbutyl)-2-sulfanylidene-thieno[3,2-d]pyrimidin-4-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from thieno[3,2-d]pyrimidine precursors. Key steps include cyclization under reflux using solvents like dimethylformamide (DMF) or acetonitrile and catalysts such as Lewis acids. For example, oxidative cyclization of pyrimidyl hydrazones using lithium iodide (LiI) can yield the core structure . Reaction parameters (temperature: 80–120°C; time: 12–24 hours) must be tightly controlled to minimize by-products. Purification often employs column chromatography with ethyl acetate/hexane gradients .

Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming regiochemistry and substituent positions. For instance, the sulfanylidene group’s position can be verified via characteristic sulfur-induced deshielding in ¹³C NMR . X-ray crystallography provides definitive confirmation of the three-dimensional conformation, including bond angles and torsional strains. Computational methods like DFT (Density Functional Theory) can supplement experimental data to model electronic properties .

Q. What are the standard protocols for evaluating the compound’s stability under physiological conditions?

  • Methodological Answer : Stability assays involve incubating the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours. Samples are analyzed via HPLC or LC-MS to detect degradation products. Accelerated stability studies under acidic (pH 2) or basic (pH 9) conditions can identify vulnerable functional groups (e.g., sulfanylidene hydrolysis) .

Advanced Research Questions

Q. How do structural modifications at the 3-methylbutyl or sulfanylidene positions affect bioactivity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies require synthesizing derivatives with varied substituents (e.g., replacing 3-methylbutyl with branched alkyl chains or aryl groups). Biological assays (e.g., antimicrobial MIC tests, kinase inhibition screens) are conducted to correlate substituent effects with activity. For example, bulky substituents at the 3-position may enhance binding to hydrophobic enzyme pockets, as seen in related thienopyrimidines targeting MIF2 .

Q. What computational strategies are effective for predicting this compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions with proteins like kinases or receptors. Pharmacophore mapping identifies critical binding features (e.g., hydrogen-bond acceptors at the sulfanylidene group). MD (Molecular Dynamics) simulations (NAMD, GROMACS) assess binding stability over time, revealing dynamic interactions not captured in static models .

Q. How can contradictory data regarding its antimicrobial vs. anticancer efficacy be reconciled?

  • Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., cell line variability, concentration ranges). Meta-analysis of published data using tools like PRISMA can identify trends. Follow-up studies should standardize protocols: e.g., use identical cell lines (e.g., HeLa for cancer, E. coli for antimicrobial) and measure ROS (Reactive Oxygen Species) generation to link mechanisms to divergent activities .

Q. What advanced techniques elucidate its mechanism of enzyme inhibition?

  • Methodological Answer : Isothermal Titration Calorimetry (ITC) quantifies binding affinity (Kd) and stoichiometry with target enzymes. X-ray crystallography of enzyme-inhibitor complexes (e.g., with human topoisomerase II) reveals atomic-level interactions. Kinetic assays (Lineweaver-Burk plots) determine inhibition modes (competitive/non-competitive) .

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